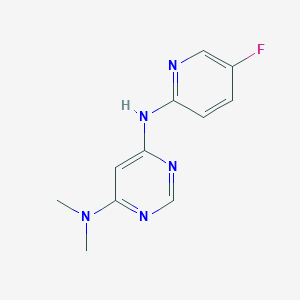

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

6-N-(5-fluoropyridin-2-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5/c1-17(2)11-5-10(14-7-15-11)16-9-4-3-8(12)6-13-9/h3-7H,1-2H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCNKDMWGNRYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, which can be synthesized via halogen exchange reactions or direct fluorination of pyridine derivatives . The pyrimidine core is then constructed through condensation reactions involving appropriate amines and aldehydes or ketones.

For instance, a typical synthetic route might involve:

Fluorination of Pyridine: Starting with 2-chloropyridine, a halogen exchange reaction using a fluorinating agent such as cesium fluoride can yield 2-fluoropyridine.

Formation of Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with formaldehyde and dimethylamine under acidic conditions.

Coupling Reaction: Finally, the fluoropyridine derivative is coupled with the pyrimidine core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its pharmacological properties.

Coupling Reactions: It can form new bonds with other aromatic or aliphatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while oxidation could lead to the formation of N-oxides.

Scientific Research Applications

Medicinal Chemistry

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and melanoma. The presence of the fluorinated pyridine moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

- Antimicrobial Properties : The compound has shown potential activity against bacterial and fungal strains. It may inhibit key enzymes involved in microbial metabolism, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound is being explored as an inhibitor of specific enzymes , particularly those involved in signaling pathways related to cancer progression:

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Similar compounds have been synthesized as selective inhibitors of VEGFR, which plays a crucial role in angiogenesis. Inhibition of this receptor can prevent tumor growth by limiting blood supply .

- Protein Kinase Inhibition : The structural characteristics of this compound allow it to interact with various protein kinases, potentially leading to the modulation of signaling pathways that are dysregulated in cancer .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of similar pyrimidine compounds exhibited potent cytotoxicity against Hep-2 laryngeal carcinoma cells. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxic profile .

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

Pyrimidine-diamine derivatives exhibit significant structural diversity, primarily through N4 and N6 substituent variations:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 5-fluoropyridin-2-yl group introduces electronegativity, contrasting with nitro-containing analogs (e.g., ), which may exhibit higher reactivity but lower metabolic stability.

- Steric Effects : Bulky aryl substituents (e.g., chlorobenzyl in ) reduce synthetic yields (e.g., 30% for N4,N6-bis(4-bromophenethyl) ) compared to smaller groups like dimethyl (8% yield for the target compound ).

Physicochemical and Structural Properties

- Solubility and Lipophilicity : The target compound’s dimethyl groups enhance lipophilicity (logP ≈ 2.5 predicted) compared to polar nitro analogs (e.g., 5k in , logP ≈ 1.8).

- Crystal Structure : N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine () exhibits dihedral angles of 44.05°–71.39° between aromatic rings . The target compound’s fluoropyridinyl group may adopt distinct conformations, influencing binding pocket interactions.

Biological Activity

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its biological activities, particularly in the context of cancer treatment. This compound is part of a broader class of pyrimidines known for their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

- Molecular Formula : C8H10FN5

- Molar Mass : 185.19 g/mol

- CAS Number : 165258-70-8

- Density : 1.297 g/cm³ (predicted)

- Boiling Point : 337.5 °C (predicted)

- pKa : 4.05 (predicted)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2 and CDK9. These kinases are pivotal in controlling cell cycle progression and gene transcription, respectively. Inhibition of these targets leads to cell cycle arrest and apoptosis in various cancer cell lines.

Inhibition Studies

Recent studies have demonstrated that this compound shows potent inhibitory activity against CDK2 and CDK9, with reported IC50 values in the low micromolar range:

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | CDK2 | 0.004 |

| This compound | CDK9 | 0.009 |

These values indicate a significant enhancement in potency compared to earlier lead compounds, showcasing its potential as a therapeutic agent for cancer treatment .

Case Studies

- HCT116 Cell Line Study : In vitro studies using the HCT116 colon cancer cell line showed that this compound effectively induced G2/M phase arrest and apoptosis. Mechanistic analysis indicated that it modulated the expression of key proteins involved in the cell cycle and apoptosis pathways, leading to significant tumor growth inhibition in xenograft models .

- Oral Bioavailability : The compound exhibited an oral bioavailability of approximately 86.7% in rat models, indicating favorable pharmacokinetic properties that could facilitate its development as an oral therapeutic agent .

- Toxicity Profile : Importantly, the compound demonstrated minimal toxicity in animal models, suggesting a promising safety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution reactions. For example, substituting chloro or nitro groups on the pyrimidine core with fluoropyridinyl and dimethylamine groups. Similar protocols (e.g., for 5-nitropyrimidine-4,6-diamine derivatives) involve reacting N4,N6-dialkyl/aryl precursors with halogenated or nitro intermediates under reflux in polar aprotic solvents like DMF or DMSO, followed by purification via column chromatography .

- Key Considerations : Reaction yields (30–95% in analogous syntheses ) depend on steric and electronic effects of substituents. Optimize temperature, solvent, and stoichiometry to mitigate side reactions.

Q. How is the structural characterization of this compound performed?

- Methodology : Use X-ray crystallography for unambiguous confirmation of the molecular structure, as demonstrated for related pyrimidine diamines (e.g., N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine ). Complement with NMR (1H/13C) and mass spectrometry to verify purity and substituent positions. For example, 1H NMR can resolve signals for dimethylamino groups (~δ 2.8–3.2 ppm) and fluoropyridinyl protons (~δ 8.0–8.5 ppm) .

Q. What are the preliminary biological targets or activities associated with this compound?

- Methodology : Screen against kinase or receptor targets using in vitro assays (e.g., IC50 determination via fluorescence polarization). Related pyrimidine diamines show activity as kinase inhibitors (e.g., ErbB1/2 inhibitors ) or Toll-like receptor modulators . Prioritize assays based on structural analogs’ known targets.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodology : Employ density functional theory (DFT) (e.g., Gaussian16 ) to calculate reaction pathways, transition states, and solvent effects. For structure-activity relationship (SAR) studies, use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases ). Validate predictions with mutagenesis or crystallographic data (e.g., SHELX-refined structures ).

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Data Triangulation : Cross-reference IC50 values with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays).

- SAR Analysis : Compare substituent effects. For example, fluoropyridinyl vs. chlorophenyl groups may alter target selectivity due to electronic differences .

Q. How can synthetic conditions be optimized to improve yield and purity?

- Methodology :

- DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., Pd/C for dehalogenation).

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation.

- Purification : Employ gradient elution in flash chromatography or recrystallization (e.g., from ethanol/water mixtures ).

Q. What are the implications of substituent modifications on Toll-like receptor (TLR) modulation?

- Methodology : Replace the 5-fluoropyridinyl group with analogs (e.g., 4-chlorobenzyl or trifluoromethylphenyl ) and assess TLR7/8 activation via cytokine secretion assays (e.g., IL-6/IL-12 in dendritic cells). Use crystal structure data (e.g., SHELX-refined models ) to correlate substituent bulk/electronics with binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.